5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine
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Overview
Description
5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. The presence of bromine and iodine atoms in its structure makes it a valuable compound for various chemical reactions and applications. This compound is of interest due to its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions to form the imidazole ring . The bromine and iodine atoms can then be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(4-bromo-1H-imidazol-1-yl)pyridine
- 5-chloro-2-(4-iodo-1H-imidazol-1-yl)pyridine
- 5-iodo-2-(4-iodo-1H-imidazol-1-yl)pyridine
Uniqueness
5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the same molecule can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
5-bromo-2-(4-iodoimidazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN3/c9-6-1-2-8(11-3-6)13-4-7(10)12-5-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVISESKMORFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=C(N=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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